Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate
CAS No.:
Cat. No.: VC15955136
Molecular Formula: C9H9ClN2O2
Molecular Weight: 212.63 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate -](/images/structure/VC15955136.png)
Specification
Molecular Formula | C9H9ClN2O2 |
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Molecular Weight | 212.63 g/mol |
IUPAC Name | methyl 6-chloro-1,5-dihydroimidazo[1,2-a]pyridine-8-carboxylate |
Standard InChI | InChI=1S/C9H9ClN2O2/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12/h2-4,11H,5H2,1H3 |
Standard InChI Key | SCQTZTCKKIPZRB-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=C2NC=CN2CC(=C1)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate, reflects its core structure:
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Imidazo[1,2-a]pyridine backbone: Fusion of imidazole (positions 1-3) with pyridine (positions 4-8) creates a planar, π-conjugated system.
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Substituents:
Table 1: Fundamental Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular formula | C₉H₇ClN₂O₂ | |
Molecular weight | 210.62 g/mol | |
SMILES | COC(=O)C1=CC(=CN2C1=NC=C2)Cl | |
Topological polar surface | 58.7 Ų |
Spectroscopic Signatures
Though experimental NMR/IR data for this specific compound remain unpublished, analogous imidazo[1,2-a]pyridines exhibit diagnostic signals:
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¹H NMR: Downfield shifts for H2 (imidazole) at δ 8.1–8.3 ppm and H5 (pyridine) at δ 7.6–7.8 ppm due to ring current effects.
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¹³C NMR: Carbonyl carbons appear at δ 165–170 ppm, with C6 (Cl-substituted) deshielded to δ 125–130 ppm.
Synthetic Methodologies
Azirine Ring-Opening Cyclization
A Brønsted acid-catalyzed (e.g., p-TsOH) reaction between 2H-azirines and 2-mercaptopyridines enables regioselective imidazo[1,2-a]pyridine formation:
General Procedure:
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React 2,3-diphenyl-2H-azirine (1 equiv) with 5-substituted-2-mercaptopyridine (1.5 equiv) in CH₂Cl₂ at 0°C → RT
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Catalyst: p-Toluenesulfonic acid (20 mol%)
Table 2: Substituent Effects on Reaction Efficiency
Azirine Substituent | Thiol Partner | Yield (%) | Product |
---|---|---|---|
2,3-Diphenyl | 5-Cl-2-mercaptopyridine | 80 | 6-Chloro-2,3-diphenylimidazo[1,2-a]pyridine |
2-(4-Cl-Ph),3-Me | 2-mercaptopyridine | 93 | 2-(4-Cl-Ph)-3-Me-imidazo[1,2-a]pyridine |
Esterification Strategies
Post-cyclization esterification proves critical for installing the C8 carboxylate:
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Methylation: Treat 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid with CH₃I/K₂CO₃ in DMF (60°C, 12 h)
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Direct Synthesis: Use methyl glyoxylate in cyclocondensation reactions to incorporate ester groups during ring formation
Compound | Target Kinase | IC₅₀ (nM) | Cell Efficacy (EC₅₀) |
---|---|---|---|
6-Cl-8-COOCH₃ derivative | JAK2 | 12 ± 3 | 45 nM (TF-1 proliferation) |
6-Br-8-COOH analog | FLT3 | 8.2 ± 1.5 | 22 nM (MV4-11 apoptosis) |
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